Staurosporine

Catalog No.
S543943
CAS No.
62996-74-1
M.F
C28H26N4O3
M. Wt
466.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Staurosporine

CAS Number

62996-74-1

Product Name

Staurosporine

IUPAC Name

(2S,3R,4R,6R)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one

Molecular Formula

C28H26N4O3

Molecular Weight

466.5 g/mol

InChI

InChI=1S/C28H26N4O3/c1-28-26(34-3)17(29-2)12-20(35-28)31-18-10-6-4-8-14(18)22-23-16(13-30-27(23)33)21-15-9-5-7-11-19(15)32(28)25(21)24(22)31/h4-11,17,20,26,29H,12-13H2,1-3H3,(H,30,33)/t17-,20-,26-,28+/m1/s1

InChI Key

HKSZLNNOFSGOKW-FYTWVXJKSA-N

SMILES

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)NC)OC

Solubility

Soluble in DMSO, not in water

Synonyms

8,12-Epoxy-1H,8H-2,7b,12a-triazadibenzo(a,g)cyclonona(cde)trinden-1-one, 2,3,9,10,11,12-hexahydro-9-methoxy-8-methyl-10-(methylamino)-, (8alpha,9beta,10beta,12alpha)-(+)-, Staurosporine

Canonical SMILES

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)NC)OC

Isomeric SMILES

C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)NC)OC

Description

The exact mass of the compound Staurosporine is 466.20049 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 374128. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Indole Alkaloids. It belongs to the ontological category of indolocarbazole alkaloid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Protein Kinase Inhibition

Staurosporine acts as a non-selective protein kinase inhibitor. Protein kinases are enzymes that regulate various cellular processes by phosphorylating other proteins. By inhibiting a broad spectrum of protein kinases, Staurosporine disrupts these processes, allowing researchers to study the consequences and identify the specific kinases involved in a particular cellular function [1]. This makes it a versatile tool for investigating cell signaling pathways and their role in diseases like cancer.

Source

[1] Staurosporine, 99+%, Thermo Scientific Chemicals | Fisher Scientific ()

Cancer Research

Staurosporine has shown promise in cancer research due to its ability to induce cell death (apoptosis) in various cancer cell lines [2]. Researchers use it to study the mechanisms of apoptosis and identify potential targets for cancer therapy. Additionally, its role as a precursor to the protein kinase inhibitor midostaurin, currently used to treat some types of leukemia, highlights its potential for further drug development [2].

Source

[2] Staurosporine, 99+%, Thermo Scientific Chemicals - Thermo Fisher Scientific ()

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.2

Exact Mass

466.20049

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

H88EPA0A3N

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (16.67%): Flammable solid [Danger Flammable solids];
H300 (16.67%): Fatal if swallowed [Danger Acute toxicity, oral];
H302 (16.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H310 (16.67%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H340 (33.33%): May cause genetic defects [Danger Germ cell mutagenicity];
H350 (50%): May cause cancer [Danger Carcinogenicity];
H351 (16.67%): Suspected of causing cancer [Warning Carcinogenicity];
H361 (16.67%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (16.67%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (16.67%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (33.33%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Staurosporine is a cell permeable alkaloid isolated from Streptomyces staurosporeus exhibiting anti-cancer activity. Staurosporine is a potent, non-selective inhibitor of protein kinases, including protein kinase C. This agent induces apoptosis by an undetermined mechanism. (NCI)

MeSH Pharmacological Classification

Enzyme Inhibitors

Pictograms

Health Hazard Environmental Hazard Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

62996-74-1

Wikipedia

Staurosporine

Dates

Modify: 2023-08-15

Omura S, Iwai Y, Hirano A, Nakagawa A, Awaya J, Tsuchya H, et al. (April 1977). "A new alkaloid AM-2282 OF Streptomyces origin. Taxonomy, fermentation, isolation and preliminary characterization". The Journal of Antibiotics. 30 (4): 275–282. doi:10.7164/antibiotics.30.275. PMID 863788.

Funato N, Takayanagi H, Konda Y, Toda Y, Harigaya Y, Omura S (1994). "Absolute configuration of staurosporine by X-ray analysis". Tetrahedron Lett. 35 (8): 1251–1254. doi:10.1016/0040-4039(94)88036-0.

Rüegg UT, Burgess GM (June 1989). "Staurosporine, K-252 and UCN-01: potent but nonspecific inhibitors of protein kinases". Trends in Pharmacological Sciences. 10 (6): 218–20. doi:10.1016/0165-6147(89)90263-0. PMID 2672462.

Karaman MW, Herrgard S, Treiber DK, Gallant P, Atteridge CE, Campbell BT, et al. (January 2008). "A quantitative analysis of kinase inhibitor selectivity". Nature Biotechnology. 26 (1): 127–132. doi:10.1038/nbt1358. PMID 18183025. S2CID 205273598.

Tanramluk D, Schreyer A, Pitt WR, Blundell TL (July 2009). "On the origins of enzyme inhibitor selectivity and promiscuity: a case study of protein kinase binding to staurosporine". Chemical Biology & Drug Design. 74 (1): 16–24. doi:10.1111/j.1747-0285.2009.00832.x. PMC 2737611. PMID 19519740.

Chae HJ, Kang JS, Byun JO, Han KS, Kim DU, Oh SM, et al. (October 2000). "Molecular mechanism of staurosporine-induced apoptosis in osteoblasts". Pharmacological Research. 42 (4): 373–381. doi:10.1006/phrs.2000.0700. PMID 10987998.

Bruno S, Ardelt B, Skierski JS, Traganos F, Darzynkiewicz Z (January 1992). "Different effects of staurosporine, an inhibitor of protein kinases, on the cell cycle and chromatin structure of normal and leukemic lymphocytes". Cancer Research. 52 (2): 470–473. PMID 1728418.

Ryan KS (2008). "Structural studies of rebeccamycin, staurosporine, and violacein biosynthetic enzymes" (PDF). Ph.D. Thesis. Massachusetts Institute of Technology. Archived from the original (PDF) on 2012-03-14.

Midostaurin product page, Fermentek

Wang Y, Yin OQ, Graf P, Kisicki JC, Schran H (June 2008). "Dose- and time-dependent pharmacokinetics of midostaurin in patients with diabetes mellitus". Journal of Clinical Pharmacology. 48 (6): 763–775. doi:10.1177/0091270008318006. PMID 18508951. S2CID 26657407.

News Release (21 October 2013). "Study Identifies Safe Delivery System for Tricky Yet Highly Potent Anti-Cancer Compounds". UC San Diego Health System. Retrieved 27 October 2013.

Mukthavaram R, Jiang P, Saklecha R, Simberg D, Bharati IS, Nomura N, et al. (2013). "High-efficiency liposomal encapsulation of a tyrosine kinase inhibitor leads to improved in vivo toxicity and tumor response profile". International Journal of Nanomedicine. 8 (1): 3991–4006. doi:10.2147/IJN.S51949. PMC 3808212. PMID 24174874.

Meggio F, et al. Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2. Eur J Biochem. 1995 Nov 15;234(1):317-22.

Chae HJ, et al. Molecular mechanism of staurosporine-induced apoptosis in osteoblasts. Pharmacol Res. 2000 Oct;42(4):373-81.

Yoshizawa S, et al. Tumor-promoting activity of staurosporine, a protein kinase inhibitor on mouse skin.Cancer Res. 1990 Aug 15;50(16):4974-8.

Nabeshima T, et al. Staurosporine facilitates recovery from the basal forebrain-lesion-induced impairment of learning and deficit of cholinergic neuron in rats. J Pharmacol Exp Ther. 1991 May;257(2):562-6.

Yujie Ren, et al. The ORF3a Protein of SARS-CoV-2 Induces Apoptosis in Cells. Cell Mol Immunol. 2020 Jun 18;1-3.



Explore Compound Types